molecular formula C58H80N10O18 B611470 H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH CAS No. 1018833-44-7

H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH

Cat. No. B611470
M. Wt: 1205.33
InChI Key: PLPWPYMSYPDVMQ-QYSWKWENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trempamotide is a bioactive chemical.

Scientific Research Applications

Peptide Synthesis and Biological Activity

A study by Sørup (1977) explored the synthesis of oligopeptides as models for antigenic sequences, focusing on Tyr/Glu sequences similar to those in H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH. The research identified that peptides with specific N-terminal sequences showed biological activity by competing with a co-polymer in a radioimmune assay, highlighting the importance of specific amino acid sequences in biological functions (Sørup, 1977).

Crystal Growth and Amino Acid Influence

Xie et al. (2005) conducted research on the role of amino acids, including L-Tyrosine (L-Tyr) and DL-Aspartic Acid (DL-Asp), in mediating the crystallization of calcium carbonate. This study provides insights into how specific amino acids can significantly influence crystal growth processes, which may be relevant for understanding the structural properties of complex peptides (Xie et al., 2005).

Thrombin Receptor Ligand Development

Feng et al. (1995) developed a potent thrombin receptor ligand, which included amino acid sequences like Tyr and Asn, similar to those in H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH. This research contributes to understanding how specific amino acid sequences can be used in the development of receptor-specific ligands (Feng et al., 1995).

Conformational Studies

Siemion and Picur (1988) investigated the mean conformation of various N-acetylamino acid N'-methylamides, including amino acids like DL-Leu and DL-Tyr, in specific solutions. Their findings shed light on the conformational behavior of amino acids in different environments, relevant to understanding the structural properties of peptides like H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH (Siemion & Picur, 1988).

Enzymatic Stability in Peptidases

Sasaki et al. (1994) explored the enzymatic stability of deltorphins and their analogs, including amino acids like Tyr and Asp, in a rat brain synaptosomal membrane fraction. This research contributes to understanding how peptide stability can be influenced by specific amino acid sequences and the enzymatic environment (Sasaki et al., 1994).

Peptide-Induced Growth Hormone Release

Guillemin et al. (1982) isolated a peptide from a human pancreatic tumor that caused acromegaly, which included amino acid sequences like Asp, Tyr, and Leu. This study demonstrates the potential of specific peptide sequences to induce physiological responses such as growth hormone release (Guillemin et al., 1982).

Casein Kinase Phosphorylation Studies

Perich et al. (1990) studied the phosphorylation of src-phosphopeptides by casein kinases, focusing on peptides containing sequences like Asn, Glu, and Tyr. This research provides insights into the substrate specificity and interaction of peptides with enzymes (Perich et al., 1990).

properties

CAS RN

1018833-44-7

Product Name

H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH

Molecular Formula

C58H80N10O18

Molecular Weight

1205.33

IUPAC Name

(2S,5S,8S,11S,14S,17S)-17-((S)-4-amino-2-((S)-2-((2S,3S)-2-amino-3-methylpentanamido)-3-(4-hydroxyphenyl)propanamido)-4-oxobutanamido)-11-((S)-sec-butyl)-5-(carboxymethyl)-8,14-bis(4-hydroxybenzyl)-2-isobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaicosanedioic acid

InChI

InChI=1S/C58H80N10O18/c1-7-30(5)48(60)56(83)65-39(24-32-9-15-35(69)16-10-32)51(78)63-42(27-45(59)72)53(80)61-38(21-22-46(73)74)50(77)62-41(26-34-13-19-37(71)20-14-34)55(82)68-49(31(6)8-2)57(84)66-40(25-33-11-17-36(70)18-12-33)52(79)64-43(28-47(75)76)54(81)67-44(58(85)86)23-29(3)4/h9-20,29-31,38-44,48-49,69-71H,7-8,21-28,60H2,1-6H3,(H2,59,72)(H,61,80)(H,62,77)(H,63,78)(H,64,79)(H,65,83)(H,66,84)(H,67,81)(H,68,82)(H,73,74)(H,75,76)(H,85,86)/t30-,31-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1

InChI Key

PLPWPYMSYPDVMQ-QYSWKWENSA-N

SMILES

CC(C)C[C@@H](C(O)=O)NC([C@H](CC(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H]([C@@H](C)CC)NC([C@H](CC2=CC=C(O)C=C2)NC([C@H](CCC(O)=O)NC([C@H](CC(N)=O)NC([C@H](CC3=CC=C(O)C=C3)NC([C@H]([C@@H](C)CC)N)=O)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Trempamotide;  Human kinesin-like protein KIF20B (m-phase phosphoprotein 1)- (278-286)-peptide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH
Reactant of Route 2
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH
Reactant of Route 3
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH
Reactant of Route 4
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH
Reactant of Route 5
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH
Reactant of Route 6
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH

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